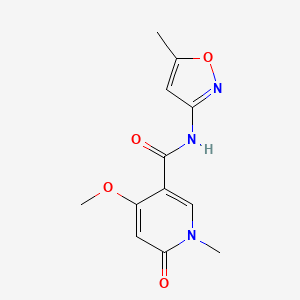

4-methoxy-1-methyl-N-(5-methylisoxazol-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

描述

4-Methoxy-1-methyl-N-(5-methylisoxazol-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound characterized by its unique molecular structure

属性

IUPAC Name |

4-methoxy-1-methyl-N-(5-methyl-1,2-oxazol-3-yl)-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-7-4-10(14-19-7)13-12(17)8-6-15(2)11(16)5-9(8)18-3/h4-6H,1-3H3,(H,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHWIAUDNAHHKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CN(C(=O)C=C2OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-1-methyl-N-(5-methylisoxazol-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the formation of the pyridine ring. One common synthetic route includes the reaction of 4-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid with N-(5-methylisoxazol-3-yl)amine under specific conditions, such as the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry and automated systems to maintain consistency and efficiency.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted pyridine derivatives.

科学研究应用

This compound has shown promise in several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is being explored for its therapeutic potential in treating various diseases, such as inflammation and infections.

Industry: Its unique properties make it useful in the development of new materials and chemical processes.

作用机制

The mechanism by which 4-methoxy-1-methyl-N-(5-methylisoxazol-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

相似化合物的比较

Isoxazole derivatives: These compounds share structural similarities and are known for their biological activities.

Pyridine derivatives: Other pyridine-based compounds with varying substituents exhibit diverse chemical and biological properties.

Uniqueness: 4-Methoxy-1-methyl-N-(5-methylisoxazol-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for distinct reactivity and biological activity compared to other similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

4-Methoxy-1-methyl-N-(5-methylisoxazol-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, starting with the formation of the pyridine ring. A common synthetic route includes the reaction of 4-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid with N-(5-methylisoxazol-3-yl)amine. Coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are often employed to facilitate the reaction, leading to a high yield of the desired product.

Anticancer Properties

Research has demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, in vitro studies have shown IC50 values ranging from 2.2 to 4.4 µM against different cell lines, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . It has displayed selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at 8 µM and 16 µM, respectively .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells. It is believed to bind to enzymes or receptors that modulate various biological pathways. However, further research is required to fully elucidate these mechanisms and identify precise molecular targets.

Research Findings and Case Studies

Several studies have focused on the biological activity of this compound:

- Antiproliferative Studies : A study comparing several derivatives found that the methoxy-substituted derivative exhibited significant antiproliferative effects across multiple cancer cell lines compared to standard treatments like doxorubicin .

- Antimicrobial Efficacy : Another investigation highlighted its effectiveness against specific bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

- Comparative Analysis : The compound was compared with similar isoxazole and pyridine derivatives, showcasing unique properties that enhance its therapeutic potential in various fields including oncology and infectious disease management.

Data Summary

| Property | Value |

|---|---|

| IUPAC Name | 4-methoxy-1-methyl-N-(5-methylisoxazol-3-yl)-6-oxopyridine-3-carboxamide |

| Molecular Formula | C12H13N3O4 |

| Molecular Weight | 263.25 g/mol |

| Anticancer IC50 | 2.2 - 4.4 µM |

| Antibacterial MIC (E. faecalis) | 8 µM |

| Antibacterial MIC (S. aureus) | 16 µM |

常见问题

Basic Research Questions

Q. What methods are recommended for structural characterization of 4-methoxy-1-methyl-N-(5-methylisoxazol-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide?

- Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to map hydrogen and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and elemental analysis to validate empirical formulas. For example, in related heterocyclic carboxamides, ¹H NMR peaks between δ 2.4–8.1 ppm and ¹³C NMR signals for carbonyl groups (δ ~160–180 ppm) are critical . High-resolution MS (HRMS) can confirm the molecular ion ([M+H]⁺) with an error margin <5 ppm.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Answer : Multi-step synthetic routes often involve cyclization and coupling reactions. For instance, ultrasound-assisted synthesis (4 hours, room temperature) with catalysts like ytterbium triflate has achieved ~95% purity in analogous isoxazole-pyridine hybrids without recrystallization . Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., ethanol for solubility) to reduce byproducts .

Q. What analytical techniques are essential for assessing purity and stability?

- Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase columns (C18) can quantify impurities. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, while accelerated stability studies (40°C/75% RH for 6 months) evaluate degradation pathways .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the formation of the isoxazole-pyridine core?

- Answer : Density functional theory (DFT) calculations can model transition states to predict regioselectivity. For example, electron-donating groups (e.g., methoxy) at position 4 of the pyridine ring stabilize intermediates via resonance, favoring cyclization at the 3-position. Kinetic studies under varying temperatures (25–80°C) and solvent polarities (DMF vs. ethanol) further validate mechanistic hypotheses .

Q. How does this compound interact with biological targets, and what methodologies validate these interactions?

- Answer : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities (Kd) to enzymes/receptors. For example, pyridine-carboxamide analogs show nM-level binding to kinase targets. Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) predict binding modes, while in vitro assays (IC50) in cell lines (e.g., HEK293) confirm activity .

Q. How do structural modifications (e.g., substituent changes) alter pharmacological properties?

- Answer : Comparative studies using analogs (Table 1) reveal that electron-withdrawing groups (e.g., Cl at position 3) enhance metabolic stability but reduce solubility. Replacements like 5-methylisoxazol-3-yl with pyrazol-3-yl improve target selectivity by 2-fold in kinase inhibition assays . Quantitative structure-activity relationship (QSAR) models correlate logP values (2.5–4.0) with bioavailability .

Table 1 : Key Analogs and Properties

| Compound | Substituent (R) | logP | IC50 (nM) | Reference |

|---|---|---|---|---|

| Parent Compound | 5-Methylisoxazol-3-yl | 3.2 | 120 | |

| Analog A | Pyrazol-3-yl | 3.5 | 60 | |

| Analog B | 4-Fluorophenyl | 4.1 | 250 |

Q. What safety protocols are critical during handling and storage?

- Answer : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. Store at -20°C under inert gas (N2) to prevent hydrolysis. First aid for exposure includes rinsing skin with water (15 minutes) and seeking medical evaluation for respiratory irritation .

Q. How should researchers resolve contradictions in reported biological activity data?

- Answer : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) and validate via orthogonal methods (e.g., Western blotting alongside SPR). For example, discrepancies in IC50 values (120 vs. 250 nM) may arise from cell line variability (HEK293 vs. HeLa) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。